

Salfredin B11 from Nigella sativa: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Salfredin B11

Cat. No.: B12763752

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Abstract

Salfredin B11, a naturally occurring 2,2-dimethyl-1-benzopyran found in the seeds of *Nigella sativa*, presents a compelling starting point for novel oncology drug discovery programs. This technical guide provides a consolidated overview of **Salfredin B11**, including its physicochemical properties, and discusses its potential as an anticancer agent, particularly in the context of hepatocellular carcinoma. Drawing on data from studies of *Nigella sativa* extracts and analogous benzopyran compounds, this document outlines plausible mechanisms of action, suggests detailed experimental protocols for its isolation and cytotoxic evaluation, and summarizes key quantitative data. Visualizations of experimental workflows and putative signaling pathways are provided to facilitate a deeper understanding of **Salfredin B11**'s therapeutic potential.

Introduction

Nigella sativa, commonly known as black cumin, has a rich history in traditional medicine, with its seeds and oil being utilized for a wide array of therapeutic purposes, including the treatment of inflammatory diseases and cancer.[1][2] The pharmacological activities of *N. sativa* are attributed to its complex chemical composition, which includes thymoquinone, alkaloids, saponins, and a variety of other bioactive molecules.[2] Among these is **Salfredin B11**, a member of the 2,2-dimethyl-1-benzopyran class of compounds.[3] While research on many constituents of *N. sativa* is extensive, **Salfredin B11** remains a relatively underexplored molecule with potential for development as a novel therapeutic agent. This guide aims to

collate the available information on **Salfredin B11** and provide a technical framework for researchers and drug development professionals interested in its further investigation.

Physicochemical Properties and Structure

Salfredin B11 is characterized by a 1-benzopyran core structure with two methyl groups at the 2-position.^[3] Its fundamental properties are summarized in the table below. The total synthesis of **Salfredin B11** has been successfully reported, providing a viable alternative to natural product isolation for obtaining the compound for research purposes.

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₂ O ₄	
Molecular Weight	232.23 g/mol	
IUPAC Name	5-hydroxy-2,2-dimethyl-8H-furo[3,4-g]chromen-6-one	
CAS Number	165467-63-0	
Class	2,2-dimethyl-1-benzopyran	

Biological Activity and Therapeutic Potential

While direct and extensive studies on the biological activity of isolated **Salfredin B11** are limited, preliminary evidence suggests its potential as an anticancer agent. Decoctions of *Nigella sativa* have demonstrated dose-dependent cytotoxic activity against human hepatoma HepG2 cells. The cytotoxicity of these extracts is, in part, attributed to the presence of various bioactive compounds, including benzopyran derivatives.

Cytotoxicity Against Hepatocellular Carcinoma

A study on a decoction containing *Nigella sativa* seeds showed strong inhibitory effects on DNA synthesis in HepG2 cells, with an inhibition of 91% at a concentration of 5 mg/ml. Furthermore, the aqueous extract of *N. sativa* has been shown to have an IC₅₀ value of 300 µg/ml against HepG2 cell lines. Although these studies were conducted on extracts rather than purified **Salfredin B11**, they provide a strong rationale for investigating the specific contribution of

Salfredin B11 to this observed cytotoxicity. The table below summarizes the cytotoxic effects of *N. sativa* extracts on HepG2 cells.

Extract Type	Cell Line	IC ₅₀ Value	Reference
Aqueous Extract	HepG2	300 µg/ml	
Decoction	HepG2	91% inhibition of DNA synthesis at 5 mg/ml	

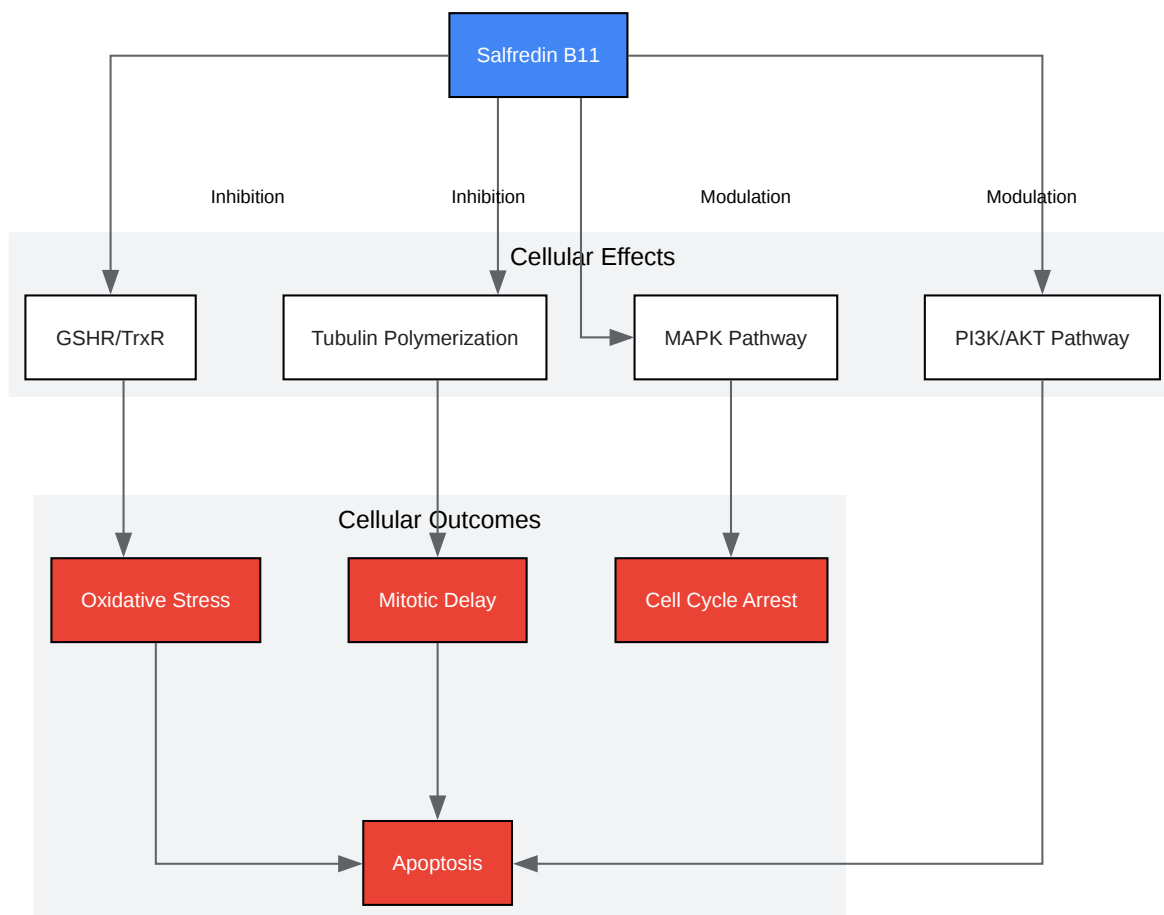
Putative Mechanism of Action and Signaling Pathways

Direct mechanistic studies on **Salfredin B11** are not yet available in the public domain. However, based on the known mechanisms of other benzopyran derivatives and bioactive compounds from *Nigella sativa*, a plausible mechanism of action can be inferred.

Benzopyran compounds have been shown to induce mitotic delays in cancer cells, leading to either mitotic slippage or apoptosis. This is often achieved through the inhibition of tubulin polymerization, a critical process for cell division. Furthermore, other novel benzopyran derivatives have been found to target cancer cell metabolism and survival pathways by inhibiting glutathione reductase and thioredoxin reductases, leading to increased oxidative stress, DNA damage, and apoptosis. These compounds have also been shown to inactivate the Ras/ERK and PI3K/Akt signaling pathways.

Compounds from *Nigella sativa*, such as thymoquinone, are known to modulate several key signaling pathways involved in cancer progression. These include the Nrf2, NF-κB, and PI3K/AKT pathways. Thymoquinone can also induce apoptosis by affecting p53 and STAT3 and triggering the mitochondrial apoptosis pathway. Given the shared natural source and structural similarities to other bioactive compounds, it is plausible that **Salfredin B11** may exert its anticancer effects through one or more of these pathways.

Proposed Signaling Pathway for Salfredin B11



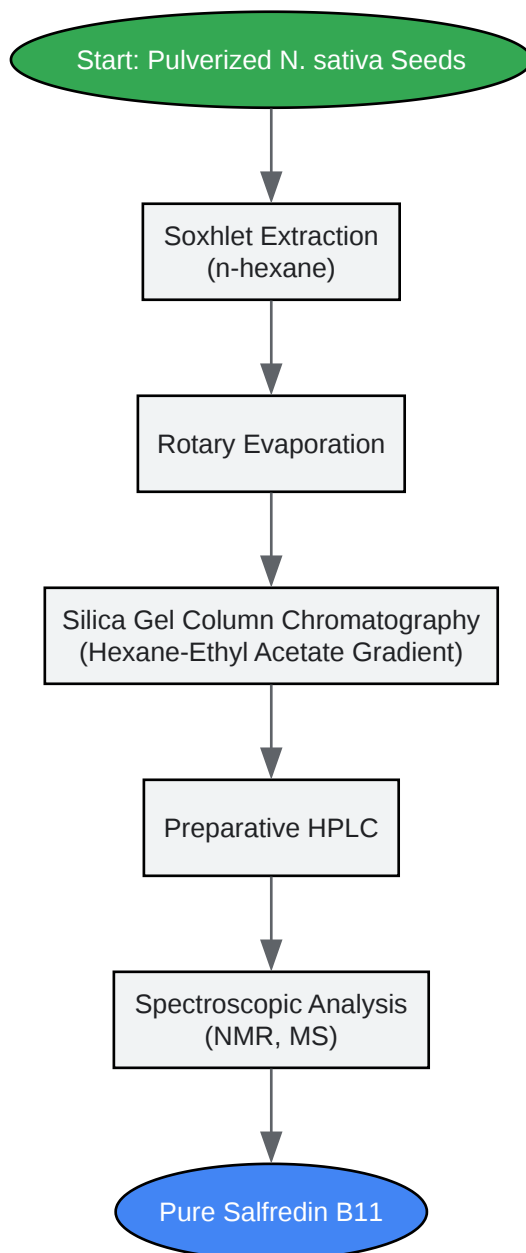
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Caption: Putative signaling pathways affected by **Salfredin B11**.

Experimental Protocols

The following sections outline detailed methodologies for the isolation of **Salfredin B11** from *Nigella sativa* seeds and for the evaluation of its cytotoxic activity. These protocols are based on established methods for the extraction and analysis of natural products from *N. sativa* and for in vitro cytotoxicity testing.

Isolation of Salfredin B11 from *Nigella sativa* Seeds



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Caption: Workflow for the isolation of **Salfredin B11**.

5.1.1. Materials and Reagents

- *Nigella sativa* seeds
- n-Hexane (analytical grade)

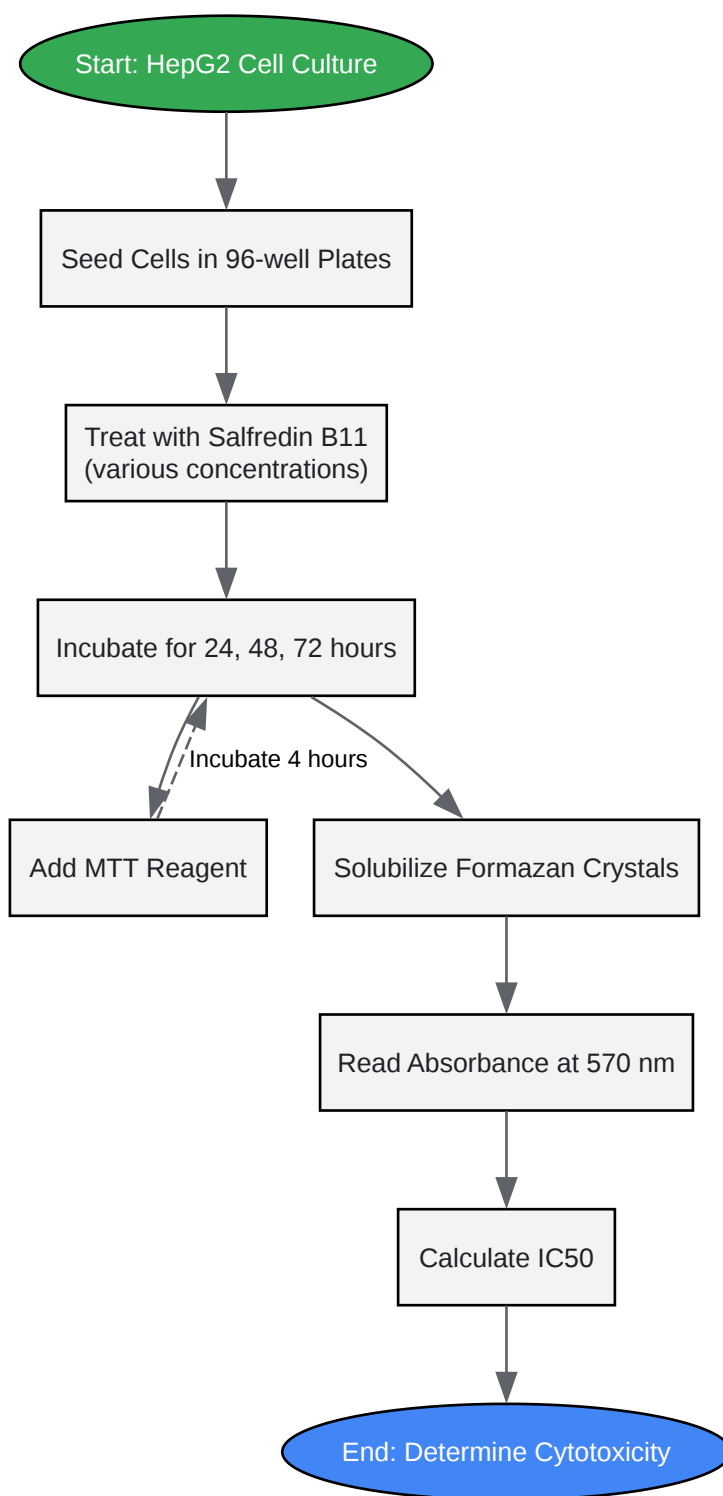
- Ethyl acetate (analytical grade)
- Methanol (HPLC grade)
- Silica gel (60-120 mesh) for column chromatography
- Pre-coated silica gel 60 F₂₅₄ TLC plates
- Rotary evaporator
- Soxhlet apparatus
- Chromatography columns
- Preparative High-Performance Liquid Chromatography (HPLC) system
- Nuclear Magnetic Resonance (NMR) spectrometer
- Mass Spectrometer (MS)

5.1.2. Procedure

- Seed Preparation: Dry *Nigella sativa* seeds at 40°C for 24 hours and grind to a fine powder.
- Extraction: Extract the powdered seeds (approx. 500 g) with n-hexane in a Soxhlet apparatus for 8-12 hours.
- Concentration: Concentrate the n-hexane extract under reduced pressure using a rotary evaporator to obtain a crude extract.
- Fractionation: Subject the crude extract to silica gel column chromatography. Elute the column with a gradient of n-hexane and ethyl acetate (starting from 100% n-hexane and gradually increasing the polarity with ethyl acetate).
- Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane:ethyl acetate 8:2). Visualize the spots under UV light (254 nm) and/or by staining with an appropriate reagent.

- Purification: Pool the fractions containing the compound of interest (identified by comparison with a standard if available, or by preliminary spectroscopic analysis) and subject them to preparative HPLC for final purification.
- Structure Elucidation: Confirm the identity and purity of the isolated **Salfredin B11** using spectroscopic methods such as ^1H NMR, ^{13}C NMR, and Mass Spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)



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Caption: Workflow for the in vitro cytotoxicity assay.

5.2.1. Materials and Reagents

- HepG2 human hepatocellular carcinoma cell line
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA solution
- Phosphate Buffered Saline (PBS)
- **Salfredin B11** (dissolved in DMSO)
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
- Dimethyl sulfoxide (DMSO)
- 96-well microplates
- Microplate reader

5.2.2. Procedure

- **Cell Culture:** Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- **Cell Seeding:** Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
- **Treatment:** Prepare serial dilutions of **Salfredin B11** in culture medium. Replace the medium in the wells with the medium containing different concentrations of **Salfredin B11**. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
- **Incubation:** Incubate the plates for 24, 48, and 72 hours.
- **MTT Assay:** After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

- **Formazan Solubilization:** Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability and determine the IC_{50} value (the concentration of the compound that inhibits 50% of cell growth) using appropriate software.

Conclusion and Future Directions

Salfredin B11, a constituent of *Nigella sativa*, represents a promising but understudied natural product with potential for development as an anticancer agent. The preliminary evidence of cytotoxicity of *N. sativa* extracts against hepatocellular carcinoma cell lines warrants a more focused investigation into the specific role of **Salfredin B11**. Future research should prioritize the isolation of sufficient quantities of **Salfredin B11** for comprehensive biological evaluation. Key areas of investigation should include:

- Determination of the IC_{50} values of pure **Salfredin B11** against a panel of cancer cell lines, including HepG2.
- Elucidation of the precise mechanism of action, including its effects on tubulin polymerization, key metabolic enzymes, and cell cycle progression.
- Investigation of its impact on specific signaling pathways, such as PI3K/AKT and MAPK, in cancer cells.
- In vivo studies to evaluate the efficacy and safety of **Salfredin B11** in animal models of cancer.

A thorough exploration of these areas will be crucial in determining the true therapeutic potential of **Salfredin B11** and its viability as a lead compound in oncology drug discovery.

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